4-Bromo-6-methyl-1H-indole is a heterocyclic aromatic compound, and its synthesis has been reported in several scientific studies. One common method involves the reaction of 4-bromoaniline with hexanal in the presence of an acidic catalyst, such as polyphosphoric acid or p-toluenesulfonic acid. [, ]
While the specific research applications of 4-Bromo-6-methyl-1H-indole itself are limited, it serves as a valuable precursor for the synthesis of more complex molecules with potential applications in various fields:
4-Bromo-6-methyl-1H-indole is a chemical compound with the molecular formula and a molecular weight of approximately 210.07 g/mol. It features a bromine atom at the 4-position and a methyl group at the 6-position of the indole ring, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is recognized for its potential biological activity and applications in medicinal chemistry.
There is no scientific literature available on the mechanism of action of 4,6-BrMe-indole.
Several methods have been proposed for synthesizing 4-Bromo-6-methyl-1H-indole:
4-Bromo-6-methyl-1H-indole finds applications in various fields:
Interaction studies involving 4-Bromo-6-methyl-1H-indole focus on its enzyme inhibition properties and potential interactions with other drugs. The compound's ability to inhibit cytochrome P450 enzymes suggests it could alter the metabolism of co-administered medications, necessitating careful consideration in drug development and therapeutic applications.
Several compounds share structural similarities with 4-Bromo-6-methyl-1H-indole, each possessing unique characteristics:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Bromo-1H-indole | Bromine at position 4 | More reactive due to fewer substituents |
Methyl 4-bromo-1H-indole | Methyl ester functional group | Solubility and reactivity variations |
4-Bromoindole-3-carboxylic acid | Carboxylic acid group at position 3 | Increased polarity and potential acidity |
5-Bromo-6-methylindole | Bromine at position 5 | Different reactivity patterns |
4-Bromoindole | Simplified structure without methyl group | Basic indole properties |
These compounds highlight the uniqueness of 4-Bromo-6-methyl-1H-indole through its specific substitution pattern and potential biological activities, making it a subject of interest in both synthetic and medicinal chemistry.
4-Bromo-6-methyl-1H-indole is a halogenated indole derivative with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . Its IUPAC name, 4-bromo-6-methyl-1H-indole, reflects its substitution pattern: a bromine atom at the 4-position and a methyl group at the 6-position on the indole core (Figure 1) . The indole scaffold consists of a fused bicyclic structure—a six-membered benzene ring connected to a five-membered pyrrole ring containing a nitrogen atom .
Property | Value |
---|---|
CAS Number | 885520-48-9 |
Molecular Formula | C₉H₈BrN |
Molecular Weight | 210.07 g/mol |
SMILES | CC1=CC2=C(C=CN2)C(=C1)Br |
InChI Key | SNVJZMYSWAVFCK-UHFFFAOYSA-N |
The bromine substituent enhances electrophilic reactivity, while the methyl group introduces steric and electronic effects that influence intermolecular interactions . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the indole ring and the spatial orientation of substituents .
The synthesis of 4-bromo-6-methyl-1H-indole emerged from broader advancements in indole chemistry during the late 20th century, particularly in methodologies for regioselective halogenation and functionalization of heterocycles . Early routes involved Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, but modern approaches often employ directed ortho-metalation or halogenation of pre-functionalized indoles . For example, bromination of 6-methylindole using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) achieves high regioselectivity at the 4-position .
Patents such as CN113045475A (2019) and CN100387577C (2004) highlight its role as an intermediate in pharmaceutical synthesis, reflecting industrial interest in scalable production methods . While its exact discovery date remains undocumented, its development parallels the growing demand for halogenated indoles in drug discovery .
4-Bromo-6-methyl-1H-indole serves as a versatile building block in organic synthesis. Key applications include:
The compound is a precursor to bioactive molecules, such as kinase inhibitors and antimicrobial agents. For instance, it participates in Sonogashira couplings to introduce alkynyl groups, enabling access to polycyclic frameworks found in natural products like trikentrins and aplicyanins .
The bromine atom engages in halogen bonding with biomolecular targets, enhancing binding affinity. This property is exploited in the design of protease inhibitors and G-protein-coupled receptor (GPCR) modulators .
Marine-derived halogenated indoles, such as psammopemmins and meridianins, share structural motifs with 4-bromo-6-methyl-1H-indole, underscoring its relevance in mimicking natural product architectures .
Recent studies demonstrate its utility in cascade reactions to construct indole-fused quinazolines, which exhibit antitumor activity . Additionally, its methyl group facilitates directed C–H functionalization, enabling site-specific modifications for structure-activity relationship (SAR) studies .